1-(4-Cyanophenyl)piperidine-4-carboxamide
Description
1-(4-Cyanophenyl)piperidine-4-carboxamide is a piperidine derivative featuring a 4-cyanophenyl group attached to the nitrogen atom of the piperidine ring and a carboxamide moiety at the 4-position. The 4-cyanophenyl group contributes electron-withdrawing properties, which may enhance binding affinity to target proteins or influence metabolic stability. The carboxamide group is a common pharmacophore, often involved in hydrogen bonding interactions with biological targets .
Properties
IUPAC Name |
1-(4-cyanophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-9-10-1-3-12(4-2-10)16-7-5-11(6-8-16)13(15)17/h1-4,11H,5-8H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGOMJUVWVTSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyanophenyl)piperidine-4-carboxamide typically involves the reaction of 4-cyanobenzoyl chloride with piperidine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyanophenyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(4-Cyanophenyl)piperidine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Cyanophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Piperidine Nitrogen
The piperidine nitrogen substituent significantly impacts biological activity and physicochemical properties. Key analogs include:
Key Observations :
- The 4-cyanophenyl group in the target compound contrasts with bulkier substituents like sulfonyl () or heteroaromatic furan (). These differences affect solubility and membrane permeability.
- Chlorinated analogs (e.g., ) exhibit higher molecular weights and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Modifications at the Piperidine 4-Position
The carboxamide group at the 4-position is conserved in many analogs, but variations in its substitution pattern exist:
Key Observations :
Key Observations :
- Urea derivatives () show higher yields (78–87%) compared to indole-carbonyl analogs (10–80%), possibly due to simpler reaction pathways.
Biological Activity
Overview
1-(4-Cyanophenyl)piperidine-4-carboxamide is a synthetic compound with the molecular formula C13H15N3O and a molecular weight of 229.28 g/mol. It has garnered attention in pharmacological research due to its potential biological activities, particularly as a dopamine reuptake inhibitor and for its analgesic properties.
The synthesis of this compound typically involves the reaction of 4-cyanobenzoyl chloride with piperidine, facilitated by a base like triethylamine. This process yields a compound that can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological evaluation.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Dopamine Reuptake Inhibition : Studies have shown that derivatives of piperidine-4-carboxamide can act as potent dopamine reuptake inhibitors. This activity is significant for potential applications in treating conditions like depression and anxiety .
- Analgesic Effects : The compound has demonstrated analgesic properties in animal models. For instance, studies reported that certain derivatives exhibited significant pain relief within 15 minutes of administration, with effects lasting up to three hours .
- Antimicrobial Activity : The antibacterial efficacy of piperidine derivatives has been assessed against various Gram-positive and Gram-negative bacteria, showing promising results compared to the parent compound .
The mechanism of action for this compound involves its interaction with specific receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly through inhibition of the dopamine transporter (DAT), which may contribute to its antidepressant effects .
Research Findings and Case Studies
Several studies have evaluated the biological efficacy of this compound:
- Dopamine Reuptake Inhibition :
- Analgesia in Animal Models :
- Antimicrobial Testing :
Comparative Analysis
To better understand the efficacy of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Key Activity | Comparison |
|---|---|---|
| 1-(4-Methoxyphenyl)piperidine-4-carboxamide | Dopamine reuptake inhibition | Similar mechanism but different efficacy |
| 1-(4-Chlorophenyl)piperidine-4-carboxamide | Antimicrobial properties | Enhanced antibacterial activity |
| 1-(4-Nitrophenyl)piperidine-4-carboxamide | Analgesic effects | Varied potency in pain relief |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
